molecular formula C15H17N3O4S3 B2832734 N-(3-carbamoylthiophen-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide CAS No. 1098689-18-9

N-(3-carbamoylthiophen-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide

Cat. No.: B2832734
CAS No.: 1098689-18-9
M. Wt: 399.5
InChI Key: YOLSYVXDDJVFHD-UHFFFAOYSA-N
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Description

N-(3-carbamoylthiophen-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide is a complex organic compound that features a piperidine ring substituted with thiophene and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoylthiophen-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, functional groups are introduced through nucleophilic substitution or addition reactions.

    Introduction of Thiophene Groups: Thiophene rings can be attached via cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoylthiophen-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a thiol or sulfide.

    Substitution: The piperidine ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings may yield sulfoxides or sulfones, while reduction of the sulfonyl group may produce thiols or sulfides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-carbamoylthiophen-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    N-(3-carbamoylthiophen-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide: can be compared with other piperidine derivatives, thiophene-containing compounds, and sulfonyl-substituted molecules.

    Unique Features: The combination of piperidine, thiophene, and sulfonyl groups in a single molecule may confer unique properties such as enhanced binding affinity, stability, or reactivity.

Highlighting Uniqueness

The uniqueness of this compound lies in its multi-functional nature, allowing it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-(3-carbamoylthiophen-2-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S3/c16-13(19)10-6-9-24-15(10)17-14(20)11-4-1-2-7-18(11)25(21,22)12-5-3-8-23-12/h3,5-6,8-9,11H,1-2,4,7H2,(H2,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLSYVXDDJVFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=C(C=CS2)C(=O)N)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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